molecular formula C14H20N2O2 B12972249 Benzyl (1-methylpiperidin-4-yl)carbamate

Benzyl (1-methylpiperidin-4-yl)carbamate

Cat. No.: B12972249
M. Wt: 248.32 g/mol
InChI Key: JZWANIMWNGQFDH-UHFFFAOYSA-N
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Description

Benzyl (1-methylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The reaction conditions generally involve charging dichloromethane into a glass reactor at 25-35°C, followed by the addition of 1-benzylpiperidine-4-amine and cooling the mixture to 5-15°C. Potassium hydroxide in water solution is then added slowly to the reactor .

Industrial Production Methods

For large-scale industrial production, the process involves the use of easily available commercial raw materials and shorter reaction times to achieve high yields. The synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed as an efficient route .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-methylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium hydroxide are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of various amines.

Mechanism of Action

The mechanism of action of Benzyl (1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to monoamine receptors, including serotonin receptors, and inhibit their activity . This interaction leads to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-methylpiperidin-4-yl)carbamate is unique due to its specific structural features and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-(1-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)

InChI Key

JZWANIMWNGQFDH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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